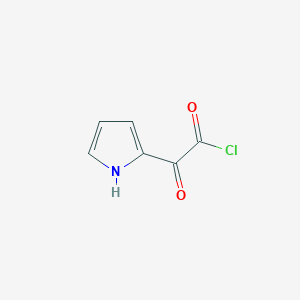
2-oxo-2-(1H-pyrrol-2-yl)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(1H-pyrrol-2-yl)acetyl chloride is a chemical compound with the molecular formula C6H4ClNO2 It is characterized by the presence of a pyrrole ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2-(1H-pyrrol-2-yl)acetyl chloride typically involves the reaction of pyrrole derivatives with acyl chlorides. One common method is the acylation of 2-pyrrolecarboxaldehyde with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxo-2-(1H-pyrrol-2-yl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to form alcohols under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Amides and Esters: Formed through substitution reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction reactions.
Heterocyclic Compounds: Formed through cyclization reactions.
Aplicaciones Científicas De Investigación
2-Oxo-2-(1H-pyrrol-2-yl)acetyl chloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-oxo-2-(1H-pyrrol-2-yl)acetyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic applications to create complex molecules with desired properties .
Comparación Con Compuestos Similares
- 2-Oxo-2-(1H-pyrrol-3-yl)acetyl chloride
- 2-Oxo-2-(1H-pyrrol-1-yl)acetyl chloride
- 2-Oxo-2-(1H-pyrrol-4-yl)acetyl chloride
Comparison: 2-Oxo-2-(1H-pyrrol-2-yl)acetyl chloride is unique due to its specific substitution pattern on the pyrrole ring, which influences its reactivity and applications. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C6H4ClNO2 |
|---|---|
Peso molecular |
157.55 g/mol |
Nombre IUPAC |
2-oxo-2-(1H-pyrrol-2-yl)acetyl chloride |
InChI |
InChI=1S/C6H4ClNO2/c7-6(10)5(9)4-2-1-3-8-4/h1-3,8H |
Clave InChI |
QNGCJXVRQJGLCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C(=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


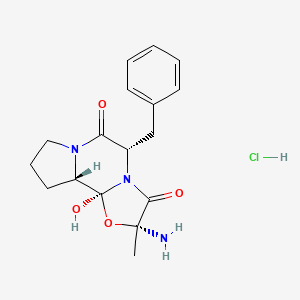
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)

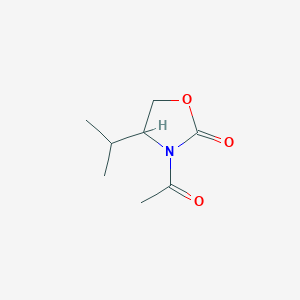
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12872609.png)
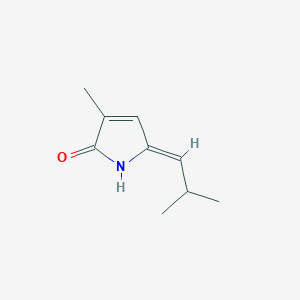
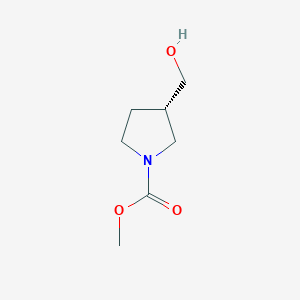
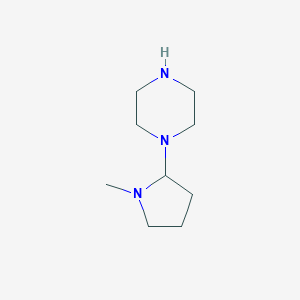
![Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate](/img/structure/B12872633.png)


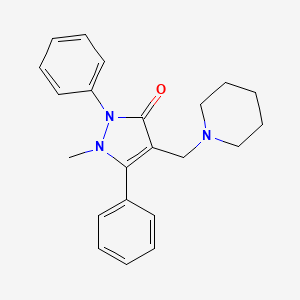
![2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12872646.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B12872651.png)
